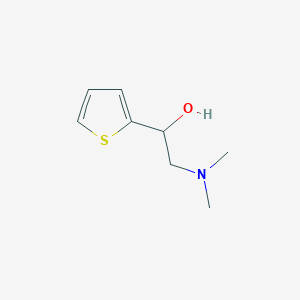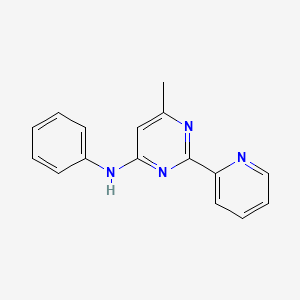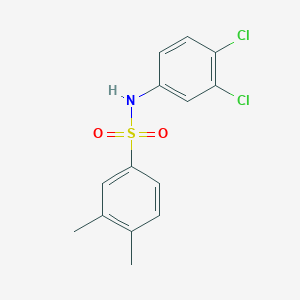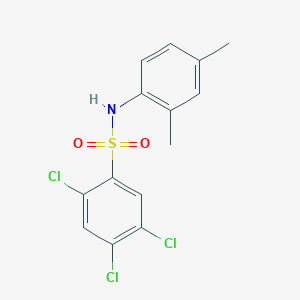
4-tert-butyl-N-(3,5-dichlorophenyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-tert-butyl-N-(3,5-dichlorophenyl)benzenesulfonamide, commonly known as DIDS, is a sulfonamide compound that has been extensively studied in scientific research. It is a potent inhibitor of chloride channels and has been used to study the function of these channels in various physiological and pathological processes.
Aplicaciones Científicas De Investigación
DIDS has been widely used in scientific research to study the function of chloride channels in various physiological and pathological processes. It has been used to investigate the role of chloride channels in cell volume regulation, apoptosis, and cancer cell migration. DIDS has also been used to study the function of chloride channels in the respiratory, digestive, and nervous systems.
Mecanismo De Acción
DIDS acts as a potent inhibitor of chloride channels by binding to specific sites on the channel protein. It blocks the movement of chloride ions across the cell membrane, thereby disrupting the normal function of the channel. DIDS has been shown to inhibit both voltage-gated and ligand-gated chloride channels.
Biochemical and Physiological Effects:
DIDS has a number of biochemical and physiological effects, depending on the specific chloride channel that it inhibits. In general, it disrupts the normal flow of chloride ions across the cell membrane, which can lead to changes in cell volume, pH, and membrane potential. DIDS has also been shown to inhibit cell migration and induce apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DIDS is a potent and specific inhibitor of chloride channels, making it a valuable tool for studying the function of these channels in various physiological and pathological processes. However, it is important to note that DIDS can have off-target effects on other ion channels and transporters, which can complicate data interpretation. Additionally, DIDS has a relatively short half-life in vivo, which can limit its usefulness in certain experiments.
Direcciones Futuras
There are many possible future directions for research on DIDS and chloride channels. One area of interest is the development of more specific and potent inhibitors of chloride channels, which could be used to study the function of these channels in greater detail. Another area of interest is the role of chloride channels in cancer progression and metastasis, and the potential for chloride channel inhibitors like DIDS to be used as anti-cancer drugs. Finally, there is a need for more research on the physiological and pathological functions of specific chloride channels in different tissues and organs.
Métodos De Síntesis
DIDS can be synthesized by reacting 3,5-dichloroaniline with 4-tert-butylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction yields DIDS as a white crystalline solid with a melting point of 180-182°C.
Propiedades
IUPAC Name |
4-tert-butyl-N-(3,5-dichlorophenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17Cl2NO2S/c1-16(2,3)11-4-6-15(7-5-11)22(20,21)19-14-9-12(17)8-13(18)10-14/h4-10,19H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHUURTRPXSALJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC(=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17Cl2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-tert-butyl-N-(3,5-dichlorophenyl)benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2',5'-dioxospiro[2,3-dihydrochromene-4,4'-imidazolidine]-1'-yl)-N-(4-phenoxyphenyl)acetamide](/img/structure/B7463339.png)
![Methyl 2-[4-[(2,5-dimethoxyphenyl)methyl]piperazin-1-yl]benzoate](/img/structure/B7463348.png)
![3-Methylsulfanyl-1-oxopyrido[1,2-c]pyrimidine-4-carbonitrile](/img/structure/B7463352.png)
![3-[4-(2-Thiophen-2-ylquinazolin-4-yl)piperazin-1-yl]thiolane 1,1-dioxide](/img/structure/B7463360.png)
![4-[2-[2-[[1-(Difluoromethyl)imidazol-2-yl]methylsulfanyl]-4-oxoquinazolin-3-yl]ethyl]benzenesulfonamide](/img/structure/B7463378.png)
![5-bromo-2-chloro-N-[4-(dimethylamino)phenyl]benzamide](/img/structure/B7463385.png)


![2,4,6-trimethyl-N-[4-(pyrrolidine-1-carbonyl)phenyl]benzenesulfonamide](/img/structure/B7463401.png)




